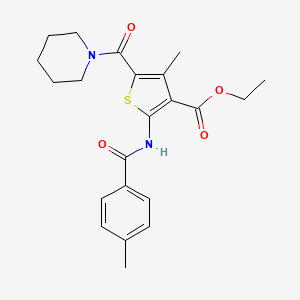

Ethyl 4-methyl-2-(4-methylbenzamido)-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

説明

Ethyl 4-methyl-2-(4-methylbenzamido)-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a multifunctional thiophene derivative featuring a substituted aromatic core with ester, amide, and carbonyl-piperidine groups. Its structure (Fig. 1) includes:

- Ethyl carboxylate at position 3, enhancing solubility and serving as a synthetic handle.

- Piperidine-1-carbonyl at position 5, a moiety commonly associated with improved bioavailability and receptor binding in medicinal chemistry.

Thiophene derivatives are widely studied for their pharmacological applications, including kinase inhibition and antimicrobial activity. However, the specific biological profile of this compound remains underexplored in the provided evidence.

特性

分子式 |

C22H26N2O4S |

|---|---|

分子量 |

414.5 g/mol |

IUPAC名 |

ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C22H26N2O4S/c1-4-28-22(27)17-15(3)18(21(26)24-12-6-5-7-13-24)29-20(17)23-19(25)16-10-8-14(2)9-11-16/h8-11H,4-7,12-13H2,1-3H3,(H,23,25) |

InChIキー |

PUMMCZHHRWLDCL-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Thiophene Derivatives

Structural Analogues and Substituent Variations

Key structural analogs are summarized in Table 1, with substituent positions and functional groups compared.

Table 1: Structural Comparison of Thiophene Carboxylate Derivatives

Key Observations:

Substituent Diversity: The target compound uniquely combines piperidine-carbonyl and 4-methylbenzamido groups, distinguishing it from simpler amino- or acetyl-substituted analogs .

Synthetic Routes : While analogs like 2d and 2k are synthesized via one-pot cyclocondensation , the target compound’s synthesis likely requires sequential amidation and carbonyl coupling steps, though specifics are absent in the evidence.

Functional Group Impact: The piperidine-carbonyl group may enhance lipophilicity and membrane permeability compared to acetyl or amino substituents .

Crystallographic and Conformational Analysis

- Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () was crystallographically characterized, revealing a planar thiophene ring with minor deviations due to acetamido and ester groups .

- The target compound’s piperidine-1-carbonyl substituent likely induces non-planar puckering, as described by Cremer and Pople’s ring puckering coordinates . Such conformational changes could influence intermolecular interactions in solid-state or biological environments.

Pharmacological Implications (Inferred)

- Amino-thiophene carboxylates (e.g., 2d, 2k) are intermediates for bioactive fused heterocycles, including antimicrobial agents .

- Methylthiocarbonothioylamino derivatives () exhibit antimicrobial activity, implying that the target compound’s amide and piperidine groups may modulate similar pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。